molecular formula C9H20Cl2N2S B2895003 (3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride CAS No. 2361609-44-9

(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride

Cat. No.: B2895003
CAS No.: 2361609-44-9
M. Wt: 259.23
InChI Key: OAUKYTSNPMYEOE-UONRGADFSA-N
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Description

(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine; dihydrochloride is a chemical compound with the molecular formula C9H18N2S·2HCl It is a chiral molecule, meaning it has distinct spatial arrangements of its atoms, which can lead to different biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine; dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of pyrrolidine with methyl mercaptan in the presence of a suitable catalyst under controlled conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure form.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Scientific Research Applications

(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine; dihydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine; dihydrochloride can be compared with other similar compounds, such as:

  • 3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine: This compound lacks the chiral centers present in the (3R,4R) isomer, leading to different biological activities.

  • 4-Methylsulfanyl-3-pyrrolidin-1-ylpyrrolidine: The position of the methylsulfanyl group is different, which can affect its reactivity and biological properties.

Properties

IUPAC Name

(3R,4R)-3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-12-9-7-10-6-8(9)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUKYTSNPMYEOE-UONRGADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CNCC1N2CCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CNC[C@H]1N2CCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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